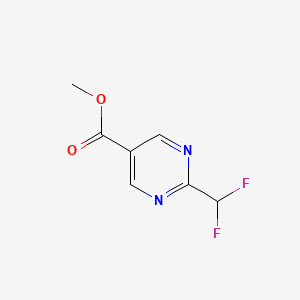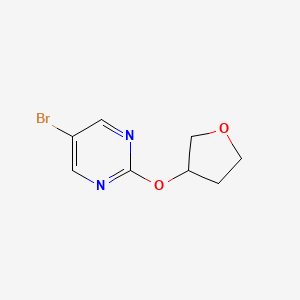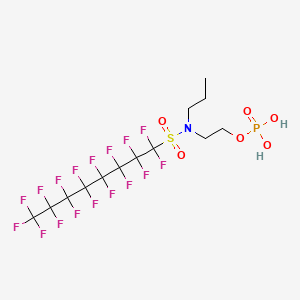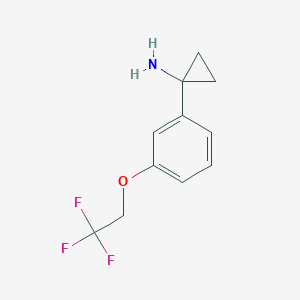
N-Benzoyl-2'-deoxy-2'-fluoroadenosine, 3'-(hydrogen phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) is a synthetic nucleoside analog It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the adenine base, a fluorine atom at the 2’ position of the deoxyribose sugar, and a hydrogen phosphonate group at the 3’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) typically involves multiple steps:
Protection of Functional Groups: The hydroxyl groups of the deoxyribose sugar are protected using silyl or acyl protecting groups.
Introduction of Fluorine: The fluorine atom is introduced at the 2’ position of the deoxyribose sugar through nucleophilic substitution reactions.
Formation of the Adenine Base: The adenine base is synthesized separately and then coupled with the protected deoxyribose sugar.
Benzoylation: The benzoyl group is introduced by reacting the adenine base with benzoyl chloride in the presence of a base such as pyridine.
Phosphonation: The hydrogen phosphonate group is introduced at the 3’ position through a reaction with phosphonic acid derivatives.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane complexes are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of catalysts or under thermal conditions.
Major Products
Oxidation: Phosphonate esters.
Reduction: Phosphine oxides.
Substitution: Various nucleoside analogs with different substituents at the 2’ position.
Aplicaciones Científicas De Investigación
N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: Investigated for its antiviral properties, particularly against viral pathogens such as HIV and hepatitis viruses.
Industry: Utilized in the production of diagnostic reagents and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) involves its incorporation into viral DNA or RNA, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby preventing the propagation of the virus.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’-fluoroadenosine: Lacks the benzoyl and hydrogen phosphonate groups.
N-Benzoyl-2’-deoxyadenosine: Lacks the fluorine atom and hydrogen phosphonate group.
2’-Deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate): Lacks the benzoyl group.
Uniqueness
N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) is unique due to the combination of the benzoyl, fluorine, and hydrogen phosphonate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for antiviral research and therapeutic applications.
Propiedades
Fórmula molecular |
C17H16FN5O6P+ |
|---|---|
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
[5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C17H15FN5O6P/c18-11-13(29-30(26)27)10(6-24)28-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(25)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24H,6H2,(H-,19,20,22,25,26,27)/p+1 |
Clave InChI |
MHWGSBFOILVWHG-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O[P+](=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)











